molecular formula C8H11N3O3 B1232755 2-(4-Amino-3-nitroanilino)ethanol CAS No. 24905-87-1

2-(4-Amino-3-nitroanilino)ethanol

Cat. No. B1232755
CAS RN: 24905-87-1
M. Wt: 197.19 g/mol
InChI Key: DAGCJJZWDAVKRE-UHFFFAOYSA-N
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Description

2-(4-Amino-3-nitroanilino)ethanol is a compound of interest due to its potential in various chemical syntheses and properties. Its study encompasses synthesis methods, molecular structure analysis, chemical reactions, physical and chemical property evaluations.

Synthesis Analysis

The synthesis of related compounds involves multiple steps, including nitroaldol reactions, nitration, and reduction processes. For example, a practical method for synthesizing 2-aminoethanol derivatives involves the nitroaldol reaction of nitro11C11Cmethane and formaldehyde, followed by nitro group reduction (Kato et al., 2009). Additionally, synthesis optimization studies for 4-Amino-3-nitrophenol, a related compound, highlight the effective control of reagent dosages and solvent choices (Guan Yan, 2008).

Molecular Structure Analysis

Structural analysis of related nitroaniline compounds reveals intricate molecular interactions and crystal structures. For instance, X-ray diffraction studies have provided insights into the crystal lattice formations and hydrogen bonding patterns in compounds like 4-nitroaniline 4-aminobenzoic acid (Silambarasan et al., 2014).

Chemical Reactions and Properties

Chemical reactions involving 2-(4-Amino-3-nitroanilino)ethanol and its analogs demonstrate diverse reactivity and potential for forming various heterocyclic structures. For example, reactions of amino alcohols with aldehydes, isocyanides, and thiols under certain conditions can lead to a wide range of functionalized products (Bachman et al., 2012).

Physical Properties Analysis

The physical properties, such as crystal growth, thermal behavior, and optical properties of related compounds like 4-nitroaniline 4-aminobenzoic acid, have been thoroughly investigated. These studies show stability up to certain temperatures and specific optical absorption characteristics (Silambarasan et al., 2014).

Chemical Properties Analysis

The chemical properties of 2-(4-Amino-3-nitroanilino)ethanol derivatives, including reactivity, and potential for forming various chemical structures through reactions such as aminolysis, highlight their significance in synthetic chemistry. Nickel-catalyzed regio- and enantioselective aminolysis of epoxy alcohols is an example of such reactivity, offering pathways to γ-hydroxy-δ-amino alcohols with high selectivities (Wang & Yamamoto, 2015).

Scientific Research Applications

Analytical Chemistry Applications

One study detailed a micellar electrokinetic chromatographic method and a high-performance liquid chromatographic method for separating and determining a mixture of nitrobenzenes and their reduction products. This approach used a solution of sodium dodecyl sulfate and ethanol in sodium borate buffer, highlighting the importance of such compounds in analytical separations and determinations (Wang & Chen, 2002).

Material Science Applications

In material science, a project prepared 2-[N-ethyl-N-[4-[(4′-nitrophenyl)azo]-phenyl]amino]ethanol and related compounds to investigate their liquid crystalline (LC) properties. The study synthesized main mesogenic LC compounds and explored their polymerization under electric fields, revealing that the polymer produced under electric fields shows linear, regular shapes with high electrical conductivity and good LC behavior with smectic texture (Hosseini & Hoshangi, 2015).

Organic Synthesis

Research in organic synthesis has developed efficient methods for the preparation of nitro compounds and their derivatives. For instance, a rapid room temperature liquid phase synthesis of diethyl 2-((4-nitroanilino)methylene)malonate was demonstrated as an important precursor for the multistage synthesis of several quinoline derivatives with biological activities. This synthesis represents a convenient method for producing such compounds on an industrial scale (Valle et al., 2018).

Additionally, studies on the hydrogenation of nitro compounds with supported platinum catalyst in supercritical carbon dioxide (scCO2) have shown that scCO2 can be an ideal medium for the production of amino compounds, indicating the relevance of these compounds in the field of green chemistry and sustainable processes (Zhao et al., 2004).

Safety And Hazards

When heated to decomposition, 2-(4-Amino-3-nitroanilino)ethanol emits highly toxic fumes of NOx . It is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and obtain special instructions before use .

properties

IUPAC Name

2-(4-amino-3-nitroanilino)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O3/c9-7-2-1-6(10-3-4-12)5-8(7)11(13)14/h1-2,5,10,12H,3-4,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAGCJJZWDAVKRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NCCO)[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90179613
Record name 2-(4-Amino-3-nitroanilino)ethanol
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Molecular Weight

197.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Amino-3-nitroanilino)ethanol

CAS RN

24905-87-1
Record name HC Red 7
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Record name 2-(4-Amino-3-nitroanilino)ethanol
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Record name 2-(4-Amino-3-nitroanilino)ethanol
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Record name 2-(4-amino-3-nitroanilino)ethanol
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